Pyridinium, 1-(3-bromopropyl)-4-methyl-, bromide
Description
Chemical Structure and Synthesis
Pyridinium, 1-(3-bromopropyl)-4-methyl-, bromide (molecular formula: C₉H₁₃Br₂N) is a quaternary ammonium salt featuring a pyridinium core substituted with a 4-methyl group and a 3-bromopropyl chain. Its synthesis involves the quaternization of 4-methylpyridine with 1,3-dibromopropane under reflux conditions in acetonitrile, yielding the product in high purity (92–95% yield) after solvent removal . Characterization via ¹H and ¹³C NMR confirms the structure, with spectral data aligning with literature .
Key Properties
The compound’s reactivity is influenced by the electron-withdrawing bromopropyl group and the cationic pyridinium core. It serves as an intermediate in synthesizing dicationic ionic liquids and amphiphiles for materials science applications .
Properties
CAS No. |
76780-22-8 |
|---|---|
Molecular Formula |
C9H13Br2N |
Molecular Weight |
295.01 g/mol |
IUPAC Name |
1-(3-bromopropyl)-4-methylpyridin-1-ium;bromide |
InChI |
InChI=1S/C9H13BrN.BrH/c1-9-3-7-11(8-4-9)6-2-5-10;/h3-4,7-8H,2,5-6H2,1H3;1H/q+1;/p-1 |
InChI Key |
ZGFNOZBLIVXFMY-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=[N+](C=C1)CCCBr.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 1-(3-bromopropyl)-4-methyl-, bromide typically involves the reaction of 4-methylpyridine with 1,3-dibromopropane. The reaction is carried out in an anhydrous solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyridine ring attacks the carbon atom of the 3-bromopropyl group, resulting in the formation of the quaternary ammonium compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Pyridinium, 1-(3-bromopropyl)-4-methyl-, bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Products include 1-(3-hydroxypropyl)-4-methylpyridinium, 1-(3-cyanopropyl)-4-methylpyridinium, and 1-(3-thiopropyl)-4-methylpyridinium.
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Piperidine derivatives.
Scientific Research Applications
Pyridinium, 1-(3-bromopropyl)-4-methyl-, bromide has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as an antimicrobial agent and in the development of drugs targeting specific biological pathways.
Materials Science: Utilized in the preparation of ionic liquids and as a precursor for the synthesis of functionalized polymers.
Electrochemistry: Employed in the development of redox-active materials for batteries and other energy storage devices.
Mechanism of Action
The mechanism of action of Pyridinium, 1-(3-bromopropyl)-4-methyl-, bromide involves its interaction with biological molecules through ionic and covalent bonding. The bromopropyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that can alter their function. The pyridinium ring can interact with negatively charged sites in biological membranes, affecting membrane integrity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridinium derivatives exhibit diverse properties depending on substituents. Below is a comparative analysis of structurally analogous compounds:
Table 1: Structural and Functional Comparison of Pyridinium Bromides
*Estimated based on substituents.
Key Findings
However, IL5 (phenoxybutyl-substituted) shows superior antibacterial efficacy (MIC: 1 mg/mL) due to its lipophilic phenoxy group, which enhances membrane penetration .
Synthetic Efficiency Dimeric pyridinium bromides synthesized from 1,5-dibromopentane or m-xylene dibromide achieve higher atom economy (92–95%) compared to monomeric analogs, making them cost-effective for anticancer research .
Material Science Applications Triterpenoid-tailored derivatives (e.g., C4-MGP) self-assemble into nanostructures due to their amphiphilic nature, whereas the target compound’s shorter bromopropyl chain limits such behavior .
Thermal Stability
- Bulky substituents like adamantyl (in 1-(1-Adamantyl)pyridinium bromide) confer high melting points (245°C) and stability, advantageous for high-temperature reactions .
Reactivity in Redox Reactions
- Unlike sodium dithionite-reducible pyridinium salts (e.g., indolyl-substituted derivatives), the target compound’s bromopropyl group is less prone to redox-driven rearrangements, limiting its utility in redox chemistry .
Research Implications and Gaps
- Further MIC assays against Gram-negative/positive bacteria are warranted.
- Material Design : Modifying the bromopropyl chain length or introducing aromatic linkers (as in dimeric derivatives) could enhance self-assembly properties.
- Thermal Stability : Adamantyl-like bulky groups could be incorporated to improve thermal resilience for industrial applications.
Q & A
Q. Key Conditions :
- Solvents : Tetrahydrofuran (THF) or methanol.
- Temperature : Room temperature to 50°C.
- Catalysts : None required; reactions proceed via nucleophilic substitution.
Q. Table 1: Representative Synthetic Data
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | 4-Methylpyridine + 1,3-Dibromopropane | THF, 24 h, rt | 70% | |
| 2 | Intermediate + HBr | MeOH, reflux, 6h | 85% |
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
A combination of spectroscopic and computational methods is critical:
- Nuclear Magnetic Resonance (NMR) : Confirms proton (¹H) and carbon (¹³C) environments.
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-Br stretch at ~550 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity.
- X-ray Diffraction (XRD) : Resolves crystal structure (if crystallized).
- Density Functional Theory (DFT) : Predicts electronic properties and molecular geometry.
Q. Table 2: Key Spectral Signatures
| Technique | Key Peaks/Data | Purpose |
|---|---|---|
| ¹H NMR | δ 4.5–5.0 ppm (pyridinium protons) | Confirms quaternization |
| IR | 550–600 cm⁻¹ (C-Br stretch) | Validates bromopropyl chain |
| HRMS | [M⁺] at m/z 298.03 (calc.) | Verifies molecular formula |
Basic: What safety precautions are recommended when handling this compound?
Methodological Answer:
- Hazard Codes : R36/37/38 (irritating to eyes, respiratory system, and skin) .
- PPE : Wear nitrile gloves, chemical-resistant lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Keep in sealed containers under inert atmosphere (N₂/Ar) at 4°C.
Advanced: How does the bromopropyl chain influence the compound's reactivity in nucleophilic substitutions?
Methodological Answer:
The 3-bromopropyl chain acts as a leaving group , facilitating nucleophilic aromatic substitution (SNAr) or alkylation reactions. The bromide ion (Br⁻) enhances reactivity by stabilizing transition states.
Q. Mechanistic Insight :
- Step 1 : Bromide ion attack at the β-carbon of the propyl chain.
- Step 2 : Elimination of HBr, forming a reactive intermediate.
Q. Table 3: Reactivity in SNAr Reactions
| Substrate | Reaction Conditions | Product Yield | Reference |
|---|---|---|---|
| Pyridinium derivative + Amine | DMF, 80°C, 12 h | 65–78% |
Advanced: What role does this compound play in the synthesis of hemicyanine dyes?
Methodological Answer:
It serves as a key intermediate in synthesizing bicationic hemicyanine dyes (e.g., for photopolymerization initiators).
Q. Synthetic Pathway :
Quaternization of 2-methylbenzothiazole with the pyridinium derivative.
Dibromide salt formation for dye stabilization.
Q. Table 4: Dye Synthesis Parameters
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | 2-Methylbenzothiazole + Pyridinium bromide | MeCN, 50°C, 24h | 45% |
Advanced: How can computational methods like DFT enhance understanding of its molecular interactions?
Methodological Answer:
DFT calculations predict:
- Electron Distribution : Localization of positive charge on the pyridinium ring.
- Reactivity Hotspots : Identification of electrophilic centers for substitution.
- Intermolecular Forces : Hydrogen bonding with counterions (Br⁻).
Q. Table 5: DFT-Derived Properties
| Property | Value (DFT) | Experimental Validation |
|---|---|---|
| HOMO-LUMO Gap | 4.2 eV | UV-Vis (λmax = 320 nm) |
| Charge on Pyridinium N | +0.85 e | ¹H NMR shift (δ 9.2 ppm) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
